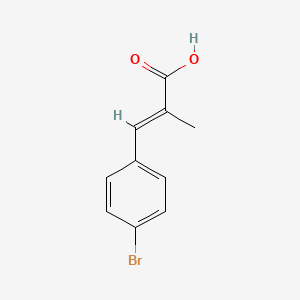
4-Bromo-2-ethyl-1-fluorobenzene
Vue d'ensemble
Description
“4-Bromo-2-ethyl-1-fluorobenzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is a compound that has potential uses in various fields such as pharmaceuticals, agrochemicals, and organic synthesis .
Synthesis Analysis
One of the common methods for synthesizing similar compounds is through the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . This involves the substitution of a hydrogen atom in the benzene ring with a bromine atom . Another method involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-ethyl-1-fluorobenzene” is C8H8BrF . The molecular weight is approximately 203.05 Da . The structure includes a benzene ring with a bromine atom, a fluorine atom, and an ethyl group attached .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . It can also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . Furthermore, it is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-ethyl-1-fluorobenzene” include a density of approximately 1.6±0.1 g/cm3, a boiling point of 197.2±30.0 °C at 760 mmHg, and a flash point of 75.7±19.4 °C .Applications De Recherche Scientifique
4-Bromo-1-ethynyl-2-fluorobenzene
This compound is used in various chemical reactions and can be purchased from chemical suppliers. However, specific applications in scientific research are not mentioned.
1-Bromo-4-fluorobenzene
This compound is a standard substrate for cross-coupling reactions. It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole . It is also used as an intermediate in the synthesis of atypical antipsychotic agents .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it .
Propriétés
IUPAC Name |
4-bromo-2-ethyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZYBYSTYYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627233 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethyl-1-fluorobenzene | |
CAS RN |
627463-25-6 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627463-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


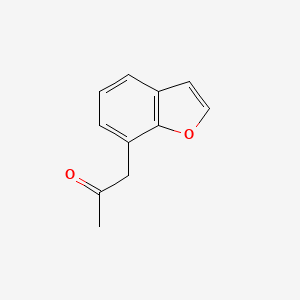
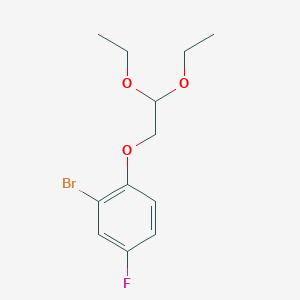
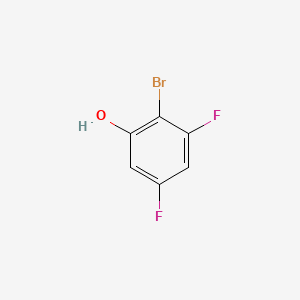
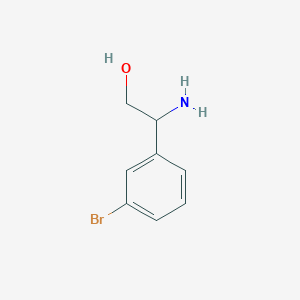
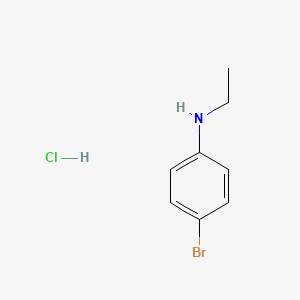
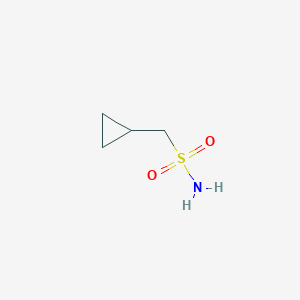
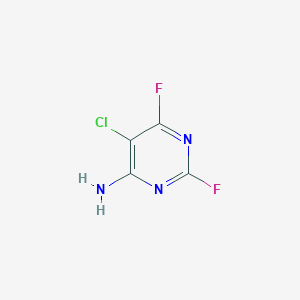

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
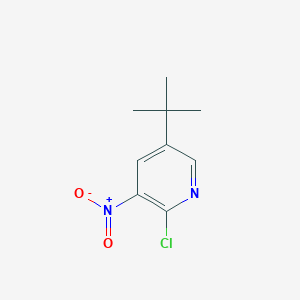
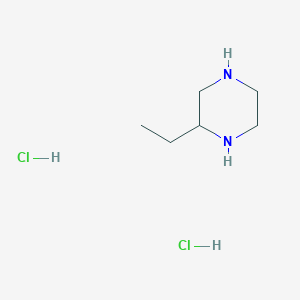
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)
